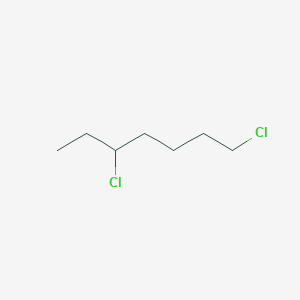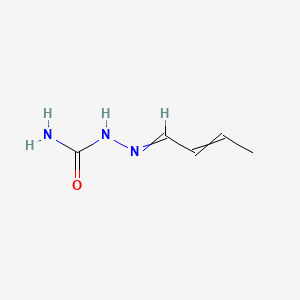
Bis(2,4,6-trichlorophenyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4,6-trichlorophenyl) carbonate is an organic compound with the molecular formula C14H6Cl6O3. It is a derivative of phenyl carbonate, where the phenyl groups are substituted with chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Bis(2,4,6-trichlorophenyl) carbonate can be synthesized through the reaction of 2,4,6-trichlorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
2C6H2Cl3OH+COCl2→C6H2Cl3OCO2C6H2Cl3+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from suitable solvents like ethyl acetate ensures the efficient production of the compound.
化学反应分析
Types of Reactions
Bis(2,4,6-trichlorophenyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4,6-trichlorophenol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: Reduction reactions can convert it into bis(2,4,6-trichlorophenyl) methanol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: 2,4,6-Trichlorophenol and carbon dioxide.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Reduction: Bis(2,4,6-trichlorophenyl) methanol.
科学研究应用
Bis(2,4,6-trichlorophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates and other polymeric materials.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism by which bis(2,4,6-trichlorophenyl) carbonate exerts its effects involves the interaction of its carbonate group with various nucleophiles. The molecular targets include hydroxyl groups, amines, and thiols, leading to the formation of substituted carbonate esters. The pathways involved in these reactions are typically nucleophilic substitution mechanisms, where the carbonate group acts as an electrophile.
相似化合物的比较
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
- Bis(2,4,6-trichlorophenyl) phosphate
Uniqueness
Bis(2,4,6-trichlorophenyl) carbonate is unique due to its specific reactivity with nucleophiles and its stability under various conditions. Compared to bis(2,4,6-trichlorophenyl) oxalate, which is primarily used in chemiluminescence reactions, this compound is more versatile in organic synthesis and industrial applications. Its stability and reactivity make it a valuable compound in the production of high-performance materials and specialty chemicals.
属性
CAS 编号 |
7497-11-2 |
|---|---|
分子式 |
C13H4Cl6O3 |
分子量 |
420.9 g/mol |
IUPAC 名称 |
bis(2,4,6-trichlorophenyl) carbonate |
InChI |
InChI=1S/C13H4Cl6O3/c14-5-1-7(16)11(8(17)2-5)21-13(20)22-12-9(18)3-6(15)4-10(12)19/h1-4H |
InChI 键 |
JOJNCSKBTSMKKW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


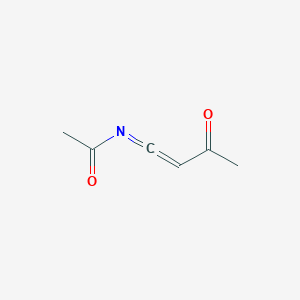
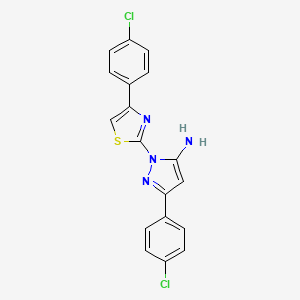

![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
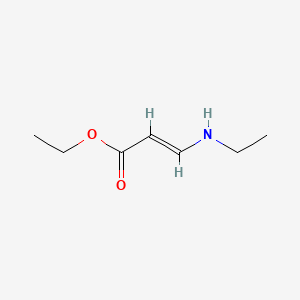
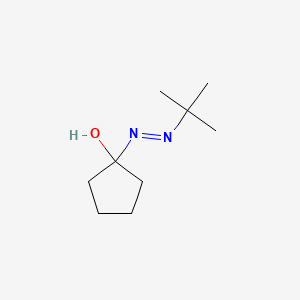
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)




![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
